2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hexahydrocyclopenta ring fused with a pyrrolidine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentane derivative, the introduction of the pyrrolidine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of raw materials, catalysts, and purification techniques are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Shares a similar bicyclic structure but differs in functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar in structure but with different ring systems and functional groups.
Uniqueness
2-(2-Methylallyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is unique due to its specific combination of a hexahydrocyclopenta ring and a pyrrolidine ring, along with the presence of a 2-methylallyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders and analgesic effects. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The compound has a molecular formula of C16H28O and a molecular weight of approximately 236.393 g/mol. Its structural characteristics contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H28O |
Molecular Weight | 236.393 g/mol |
CAS Number | 62599-49-9 |
Research indicates that compounds similar to this compound exhibit activity at various receptor sites, particularly in the CNS. These compounds may modulate pain pathways through interactions with opioid receptors and other neurotransmitter systems.
Key Findings:
- NOP Receptor Agonism : The compound has been investigated for its action as a non-peptide NOP receptor agonist, which plays a significant role in pain modulation. Studies have shown that agonists at this receptor can produce antinociceptive effects in neuropathic pain models .
- Analgesic Properties : In animal studies, analogs of this compound demonstrated dose-dependent inhibition of mechanical allodynia, suggesting potential use in treating chronic pain conditions .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the therapeutic potential of this compound:
- Chronic Pain Model : A study involving chronic constriction injury-induced neuropathic pain model rats highlighted that specific derivatives showed significant analgesic effects through systemic administration .
- CNS Activity : Another investigation focused on azabicyclic compounds similar to this compound, confirming their efficacy in treating various CNS disorders, including pain syndromes .
Research Findings
The biological activity of the compound has been characterized through various experimental approaches:
Table 1: Summary of Biological Activities
Properties
CAS No. |
56593-91-0 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3-one |
InChI |
InChI=1S/C11H17NO/c1-8(2)6-12-7-9-4-3-5-10(9)11(12)13/h9-10H,1,3-7H2,2H3 |
InChI Key |
FEXNUBRUDYBIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CC2CCCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.